![molecular formula C15H17BrOSi B14174609 [(3-Bromo[1,1'-biphenyl]-4-yl)oxy](trimethyl)silane CAS No. 923294-80-8](/img/structure/B14174609.png)
[(3-Bromo[1,1'-biphenyl]-4-yl)oxy](trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Bromo[1,1’-biphenyl]-4-yl)oxysilane is an organosilicon compound that features a biphenyl group substituted with a bromine atom and an oxy group linked to a trimethylsilyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo[1,1’-biphenyl]-4-yl)oxysilane typically involves the reaction of 3-bromo-4-hydroxybiphenyl with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:
3-Bromo-4-hydroxybiphenyl+Trimethylsilyl chlorideBase[(3-Bromo[1,1’-biphenyl]-4-yl)oxy](trimethyl)silane
Industrial Production Methods
Industrial production of (3-Bromo[1,1’-biphenyl]-4-yl)oxysilane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Bromo[1,1’-biphenyl]-4-yl)oxysilane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The biphenyl group can undergo oxidation to form corresponding quinones.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated biphenyl derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products Formed
Substitution Reactions: Products include azido-biphenyl, thiol-biphenyl, and amino-biphenyl derivatives.
Oxidation Reactions: Products include biphenyl quinones.
Reduction Reactions: Products include hydrogenated biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(3-Bromo[1,1’-biphenyl]-4-yl)oxysilane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Employed in the study of biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (3-Bromo[1,1’-biphenyl]-4-yl)oxysilane depends on its specific application. In chemical reactions, the compound acts as a nucleophile or electrophile, participating in various substitution, oxidation, and reduction reactions. The molecular targets and pathways involved vary based on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
(3-Bromo[1,1’-biphenyl]-4-yl)oxysilane can be compared with other similar compounds such as:
3-Bromo[1,1’-biphenyl]-4-ol: Lacks the trimethylsilyl group, making it less hydrophobic and less reactive in certain substitution reactions.
3-Bromo[1,1’-biphenyl]-4-carbaldehyde: Contains an aldehyde group instead of the oxy(trimethyl)silane group, leading to different reactivity and applications.
3-Bromo[1,1’-biphenyl]-4-amine: Contains an amino group, making it more nucleophilic and suitable for different types of chemical reactions.
The uniqueness of (3-Bromo[1,1’-biphenyl]-4-yl)oxysilane lies in its combination of a brominated biphenyl core with a trimethylsilyl group, providing distinct reactivity and solubility properties.
Eigenschaften
CAS-Nummer |
923294-80-8 |
|---|---|
Molekularformel |
C15H17BrOSi |
Molekulargewicht |
321.28 g/mol |
IUPAC-Name |
(2-bromo-4-phenylphenoxy)-trimethylsilane |
InChI |
InChI=1S/C15H17BrOSi/c1-18(2,3)17-15-10-9-13(11-14(15)16)12-7-5-4-6-8-12/h4-11H,1-3H3 |
InChI-Schlüssel |
FAQSPWTXCPABLH-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OC1=C(C=C(C=C1)C2=CC=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


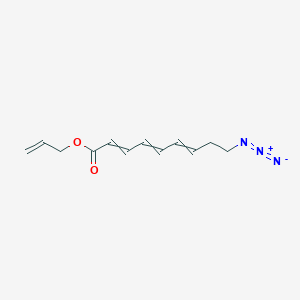

![Methyl 2-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-cyanoamino]acetate](/img/structure/B14174544.png)
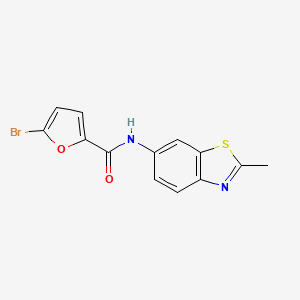
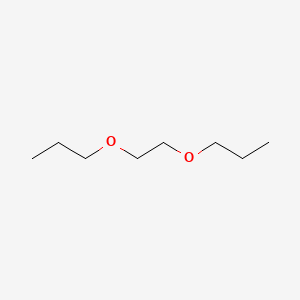
![Benzenesulfonamide, 3-[4-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-2-yl]-](/img/structure/B14174557.png)
![1,1'-[Nonane-1,9-diylbis(oxy)]bis(3,4,5-trifluorobenzene)](/img/structure/B14174564.png)
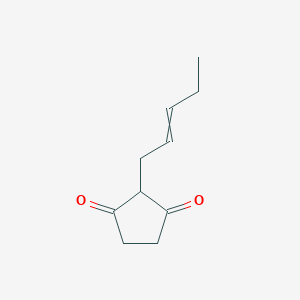
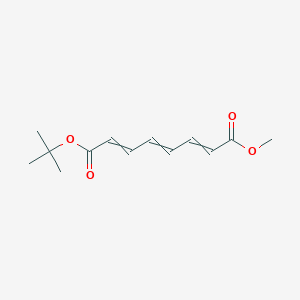
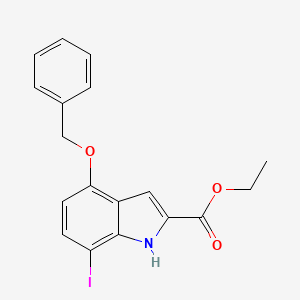
![5-Methoxy-2-methylbenzo[D]thiazole-6-carboxylic acid](/img/structure/B14174584.png)
![5-[(4-Nitrophenyl)methyl]pyridin-3-ol](/img/structure/B14174586.png)
![2-[4-(Hexylamino)phenyl]-4H-1-benzopyran-4-one](/img/structure/B14174593.png)

